![molecular formula C12H14IN5O4 B12923423 4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide CAS No. 127880-97-1](/img/structure/B12923423.png)
4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide
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Overview
Description
4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an iodotetrahydrofuran moiety and a pyrrolopyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the iodotetrahydrofuran ring and the pyrrolopyrimidine core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolopyrimidine core.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include antiviral and anticancer research, where the compound’s ability to interfere with specific biological pathways is explored.
Industry: It can be used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-chlorotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
- 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-bromotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Uniqueness
The presence of the iodine atom in 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide distinguishes it from its chlorinated and brominated analogs. This iodine atom can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research.
Biological Activity
The compound 4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The compound features a pyrrolo-pyrimidine core with several functional groups that may influence its biological activity. The presence of the iodo atom and hydroxymethyl group suggests potential interactions with biological targets, including enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃O₅I |
Molecular Weight | 355.18 g/mol |
CAS Number | Not available |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The methodology often includes the formation of the pyrrolo-pyrimidine framework followed by the introduction of the hydroxymethyl and iodo substituents. Specific synthetic pathways have been documented, although detailed protocols are scarce in the literature.
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, studies on pyrrolo[2,3-d]pyrimidines have shown that modifications at specific positions can enhance their efficacy against various cancer cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival.
In vitro studies have demonstrated that related compounds possess IC50 values in the micromolar range against leukemia cells, suggesting potential as anticancer agents . However, specific data on this compound's activity remains limited.
Antiviral Properties
Some derivatives of pyrrolo-pyrimidines have shown antiviral activity against viruses such as HIV and Hepatitis C. The mechanism often involves inhibition of viral replication by targeting viral enzymes. While direct studies on this compound are lacking, its structural analogs suggest a possible antiviral mechanism that warrants further investigation.
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as those found in tumors .
Case Studies
- Study on Anticancer Activity
- Antiviral Research
- Enzyme Interaction Studies
Properties
CAS No. |
127880-97-1 |
---|---|
Molecular Formula |
C12H14IN5O4 |
Molecular Weight |
419.18 g/mol |
IUPAC Name |
4-amino-7-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H14IN5O4/c13-7-8(20)5(2-19)22-12(7)18-1-4(10(15)21)6-9(14)16-3-17-11(6)18/h1,3,5,7-8,12,19-20H,2H2,(H2,15,21)(H2,14,16,17)/t5-,7+,8-,12-/m1/s1 |
InChI Key |
OOZJUZZEMXCESE-ADVRJHOBSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)I)N)C(=O)N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)I)N)C(=O)N |
Origin of Product |
United States |
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